molecular formula C7H12ClNO2 B13907567 Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride CAS No. 137569-72-3

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride

Cat. No.: B13907567
CAS No.: 137569-72-3
M. Wt: 177.63 g/mol
InChI Key: GGYCZNVIUXSINI-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using β-enaminones as precursors. The oxidative cyclization of β-enaminones, which involves a rearrangement step after ring formation, is a well-studied approach . This method can be performed in a one-pot variant starting from β-ketoamides .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolin-4-ones.

    Reduction: Reduction reactions can convert the compound into different pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, copper (II) catalysts, and various oxidizing agents . Reaction conditions often involve refluxing in ethanol or other solvents, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include pyrrolin-4-ones, substituted pyrroles, and other pyrrole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes like HIV-1 protease, which is crucial for the replication of the virus . It may also interact with other molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

137569-72-3

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h8H,3-4H2,1-2H3;1H

InChI Key

GGYCZNVIUXSINI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNC1)C(=O)OC.Cl

Origin of Product

United States

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